4-Amino-5H-pyrimido[4,5-b][1,4]thiazin-6(7H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-5H-pyrimido[4,5-b][1,4]thiazin-6(7H)-one is a heterocyclic compound that belongs to the class of pyrimidothiazines This compound is characterized by a fused ring system containing both pyrimidine and thiazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5H-pyrimido[4,5-b][1,4]thiazin-6(7H)-one typically involves the condensation of 6-(substituted amino)-5-aminopyrimidine-4(3H)-thiones with chloroacetic acid (or its ethyl ester), ethyl bromomalonate, or ethyl α-bromopropionate . These reactions yield the desired compound with no substituent, an ethoxycarbonyl group, or a methyl group, respectively, in the 7-position . The reaction conditions often include heating and the use of solvents such as ethanol or acetic acid .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
4-Amino-5H-pyrimido[4,5-b][1,4]thiazin-6(7H)-one undergoes various chemical reactions, including:
Condensation Reactions: As mentioned, the compound is synthesized through condensation reactions involving amino and thione groups.
Substitution Reactions: The compound can undergo substitution reactions where different substituents are introduced at various positions on the ring system.
Oxidation and Reduction: While specific oxidation and reduction reactions are not detailed, the presence of amino and thione groups suggests potential for such reactions under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include chloroacetic acid, ethyl bromomalonate, and ethyl α-bromopropionate . Reaction conditions often involve heating and the use of solvents like ethanol or acetic acid .
Major Products Formed
The major products formed from the reactions of this compound include derivatives with various substituents such as ethoxycarbonyl, methyl, and other alkyl groups .
Scientific Research Applications
4-Amino-5H-pyrimido[4,5-b][1,4]thiazin-6(7H)-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of new therapeutic agents targeting various diseases.
Materials Science:
Biological Studies: The compound can be used in biological studies to investigate its interactions with different biomolecules and its potential effects on biological systems.
Mechanism of Action
The mechanism of action of 4-Amino-5H-pyrimido[4,5-b][1,4]thiazin-6(7H)-one is not well-documented. its structure suggests that it may interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, π-π interactions, and other non-covalent interactions. Further research is needed to elucidate the specific pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
5H-pyrimido[4,5-b][1,4]thiazin-6(7H)-one: This compound is similar in structure but lacks the amino group at the 4-position.
4-Substituted 6-amino-7H-pyrimido[4,5-b][1,4]thiazines: These compounds have variations in the substituents at the 4-position, which can affect their chemical properties and applications.
Uniqueness
Its fused ring system also contributes to its stability and potential for various scientific research applications .
Properties
Molecular Formula |
C6H6N4OS |
---|---|
Molecular Weight |
182.21 g/mol |
IUPAC Name |
4-amino-5H-pyrimido[4,5-b][1,4]thiazin-6-one |
InChI |
InChI=1S/C6H6N4OS/c7-5-4-6(9-2-8-5)12-1-3(11)10-4/h2H,1H2,(H,10,11)(H2,7,8,9) |
InChI Key |
UTGWUHDOBVSEAX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=C(N=CN=C2S1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.